1,3-Dichloro-2-difluoromethoxy-5-iodobenzene

Description

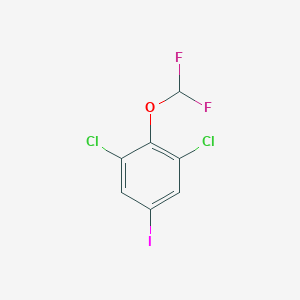

1,3-Dichloro-2-difluoromethoxy-5-iodobenzene (CAS 156150-67-3) is a halogenated aromatic compound with a benzene core substituted at positions 1 and 3 with chlorine, position 2 with a difluoromethoxy group (-OCHF₂), and position 5 with iodine. This unique combination of substituents confers distinct electronic and steric properties, making it valuable in pharmaceuticals, agrochemicals, and materials science. The difluoromethoxy group enhances metabolic stability compared to non-fluorinated analogs, while iodine provides a handle for further functionalization via cross-coupling reactions .

Properties

Molecular Formula |

C7H3Cl2F2IO |

|---|---|

Molecular Weight |

338.90 g/mol |

IUPAC Name |

1,3-dichloro-2-(difluoromethoxy)-5-iodobenzene |

InChI |

InChI=1S/C7H3Cl2F2IO/c8-4-1-3(12)2-5(9)6(4)13-7(10)11/h1-2,7H |

InChI Key |

GNSCIZUHFVWHNK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)OC(F)F)Cl)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dichloro-2-difluoromethoxy-5-iodobenzene typically involves multiple steps, starting from simpler benzene derivatives. One common method involves the diazotization of aniline derivatives followed by halogenation. For example, 3,5-dichloro-4-fluoroaniline can be diazotized using sodium nitrite and hydrochloric acid, followed by the addition of potassium iodide to introduce the iodine atom . The difluoromethoxy group can be introduced through a nucleophilic substitution reaction using appropriate fluorinating agents.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors for diazotization and halogenation reactions to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-2-difluoromethoxy-5-iodobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form corresponding anilines.

Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura and Heck reactions, which are useful in forming carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various ethers or amines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1,3-Dichloro-2-difluoromethoxy-5-iodobenzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drugs targeting specific molecular pathways.

Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-2-difluoromethoxy-5-iodobenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its potential to inhibit specific enzymes or modulate signaling pathways.

Comparison with Similar Compounds

Structural and Electronic Differences

Key structural analogs include:

| CAS Number | Substituents | Molecular Formula | Molecular Weight | Similarity Score | Key Applications |

|---|---|---|---|---|---|

| 156150-67-3 | 1,3-Cl; 2-OCHF₂; 5-I | C₇H₃Cl₂F₂IO | 343.91 | - | Pharmaceuticals, Agrochemicals |

| 72373-82-1 | 1-Cl; 2-F; 3-I | C₆H₃ClFI | 236.44 | 0.91 | Synthetic intermediates |

| 133307-08-1 | 1,3-Cl; 2-F; 5-I | C₆H₂Cl₂FI | 259.89 | 0.90 | Halogenation studies |

| 333447-43-1 | 1-Cl; 2,4-F; 5-I | C₆H₂ClF₂I | 238.43 | Not reported | Material science |

| 1806314-54-4 | 2-(Difluoromethyl); 1,3-F; 5-I | C₇H₃F₄I | 290.00 | Not reported | Medicinal chemistry |

Physicochemical Properties

- Molecular Weight : The target compound (343.91 g/mol) is heavier than analogs due to multiple halogens and the difluoromethoxy group, influencing solubility and melting points.

- Lipophilicity : The -OCHF₂ group increases lipophilicity (logP ~3.2) compared to -F (logP ~2.8 in 133307-08-1), enhancing membrane permeability in drug design .

Research Findings and Key Insights

- Thermal Stability: The difluoromethoxy group improves thermal stability over non-fluorinated analogs, as observed in TGA studies of related compounds .

Biological Activity

1,3-Dichloro-2-difluoromethoxy-5-iodobenzene is a halogenated aromatic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C7H4Cl2F2I |

| Molecular Weight | 292.92 g/mol |

| Appearance | Solid |

| Melting Point | Not extensively documented |

The compound features a benzene ring substituted with two chlorine atoms, one iodine atom, and a difluoromethoxy group. The presence of these halogen substituents significantly affects its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The electronegative fluorine and chlorine atoms can enhance the compound's binding affinity to these targets, leading to various biochemical effects. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.

- Receptor Modulation : It can alter receptor functions, impacting cellular responses.

- Cellular Signaling Alteration : Changes in signaling pathways can lead to various biological outcomes including apoptosis or cell proliferation.

Antimicrobial Activity

Research indicates that halogenated aromatic compounds like this compound exhibit notable antimicrobial properties. Studies have shown that similar compounds demonstrate effectiveness against a range of bacteria and fungi. For instance:

- Case Study : A study involving derivatives of halogenated benzene compounds reported significant antimicrobial activity against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound is also being investigated for its potential anticancer effects. Halogenated compounds have been shown to induce cytotoxicity in various cancer cell lines:

- Case Study : In vitro studies on structurally similar compounds revealed that they could induce apoptosis in breast cancer cell lines such as MCF-7 and MDA-MB-231. The presence of halogens was linked to enhanced cytotoxic effects .

Research Findings

Recent studies have highlighted the promising biological activities of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.